3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one
Overview
Description
3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one (DMNB) is a close structural analogue of p-nitrophenyl dimethylcarbamate . It is used as a reagent for labeling p-nitrophenyl esterases with a chromophoric reporter group . DMNB is unstable in aqueous solution when exposed to light, but is stable in the dark .
Synthesis Analysis
The synthesis of DMNB has been reported in the literature . It reacts slowly with chymotrypsin as an analogue of the substrate, p-nitrophenyl acetate . This results in the incorporation of a p-nitrophenol-containing “reporter group” within the enzyme’s active site .Molecular Structure Analysis
The molecular formula of DMNB is C9H8N2O4 . Its molecular weight is 208.17 . More detailed structural analysis may require advanced techniques such as X-ray diffraction .Chemical Reactions Analysis
DMNB reacts with chymotrypsin, resulting in the incorporation of a p-nitrophenol-containing “reporter group” within the enzyme’s active site . The pKa of this group is two pH units higher than that of free p-nitrophenol, a result consistent with a hydrophobic environment around the enzymic binding site .Physical And Chemical Properties Analysis
DMNB is unstable in aqueous solution when exposed to light, but is stable in the dark . The pKa of the p-nitrophenol-containing “reporter group” within the enzyme’s active site is two pH units higher than that of free p-nitrophenol .Scientific Research Applications
Structural Analysis
3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one has been analyzed for its structural properties. The study by Waters and Kitson (1996) discusses the plane of the cis carbamate group in relation to the benzene ring, providing insights into the compound's molecular structure (Waters & Kitson, 1996).
NMR Structural Study
Neuvonen, Pohtola, and Pihlaja (1989) conducted a detailed 1H and 13C NMR structural study of substituted 1,2‐dihydro‐4H‐3,1‐benzoxazines, which includes derivatives of this compound (Neuvonen, Pohtola, & Pihlaja, 1989).
Enzymatic Reactions
Kitson and Freeman (1993) explored the synthesis of this compound as a reagent for labeling p-Nitrophenyl Esterases with a Chromophoric Reporter Group. This study highlights its potential application in biochemistry (Kitson & Freeman, 1993).
Applications Beyond Polybenzoxazines
Wattanathana et al. (2017) discussed the use of 3,4-Dihydro-1,3-2H-benzoxazines in applications other than making polybenzoxazines, indicating its versatility in chemical applications (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).
Antimicrobial and Antioxidant Properties
Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes with potent antimicrobial and antioxidant properties. This includes compounds derived from this compound, showing its potential in pharmacological applications (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Mechanism of Action
properties
IUPAC Name |
3-methyl-6-nitro-4H-1,3-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-10-5-6-4-7(11(13)14)2-3-8(6)15-9(10)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTGTRLWIRCGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164793 | |
Record name | 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151480-73-8 | |
Record name | 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151480738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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